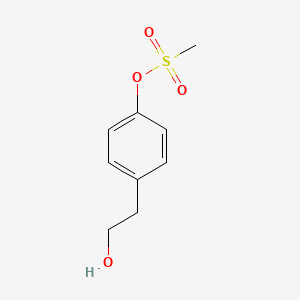

4-(2-Hydroxyethyl)phenyl methanesulfonate

Descripción general

Descripción

4-(2-Hydroxyethyl)phenyl methanesulfonate is an organic compound with the molecular formula C9H12O4S and a molecular weight of 216.26 g/mol. It is commonly used in various scientific experiments due to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-(2-Hydroxyethyl)phenyl methanesulfonate typically involves a multi-step reaction process. One common method is the esterification of 4-hydroxybenzoic acid with methanesulfonic acid, followed by reduction or other reaction steps to obtain the target product . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Análisis De Reacciones Químicas

4-(2-Hydroxyethyl)phenyl methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂O₄S

- Molecular Weight : 216.26 g/mol

This compound features a methanesulfonate group, which contributes to its reactivity and utility in organic synthesis and biochemical applications.

Organic Synthesis

4-(2-Hydroxyethyl)phenyl methanesulfonate is frequently utilized as a reagent in organic synthesis. Its ability to act as an alkylating agent allows it to participate in various chemical reactions, facilitating the formation of new compounds. This property is particularly useful in the development of pharmaceuticals and specialty chemicals.

Biochemical Assays

In biological research, this compound serves as a labeling agent in biochemical assays. It can be used to modify biomolecules, allowing for the tracking and analysis of biological processes. This application is crucial in fields such as drug development and molecular biology.

Specialty Chemicals Production

The compound is also significant in the industrial sector for producing specialty chemicals and materials. Its reactivity can be harnessed to create compounds with specific properties tailored for various applications, including polymers and surfactants.

Case Studies and Research Findings

- Reactivity Studies : Research has demonstrated that this compound can effectively modify nucleophiles in biological systems, enhancing the understanding of drug interactions at the molecular level.

- Biological Labeling : In a study focusing on protein interactions, this compound was employed as a labeling agent, allowing researchers to visualize protein localization and dynamics within cells.

- Pharmaceutical Development : Its role as an alkylating agent has been explored in the synthesis of novel therapeutic compounds, showing promise in targeting specific diseases through tailored chemical modifications.

Mecanismo De Acción

The mechanism of action of 4-(2-Hydroxyethyl)phenyl methanesulfonate involves its ability to act as an alkylating agent. The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu, leading to the formation of new chemical bonds. This process can target specific molecular pathways and exert various biological effects .

Comparación Con Compuestos Similares

4-(2-Hydroxyethyl)phenyl methanesulfonate can be compared with other similar compounds, such as:

4-Hydroxybenzoic acid: Used as a precursor in the synthesis of this compound.

Methanesulfonic acid: Used in the esterification process to produce this compound.

Ethyl methanesulfonate: Another alkylating agent with similar chemical properties.

These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and effects.

Actividad Biológica

4-(2-Hydroxyethyl)phenyl methanesulfonate (HEPMS) is a sulfonate ester derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of HEPMS, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of HEPMS can be represented as follows:

HEPMS exhibits several biological activities, primarily through its interaction with various cellular pathways. Its mechanisms include:

- Anti-inflammatory Activity : HEPMS has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling.

- Antioxidant Properties : The compound possesses scavenging abilities against reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

In Vitro Studies

- Cell Viability and Cytotoxicity :

- HEPMS has been tested in various cell lines, including RAW264.7 macrophages, where it demonstrated low cytotoxicity at therapeutic concentrations. The IC50 values for cell viability were reported to be above 100 µM, indicating a favorable safety profile for further studies.

- Anti-inflammatory Effects :

- In a study examining the effects of HEPMS on LPS-induced inflammation in RAW264.7 cells, it was found that treatment with HEPMS significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound inhibited the phosphorylation of MAPK proteins, leading to decreased NF-kB activation .

| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 100 |

| 100 | 40 | 50 |

In Vivo Studies

- Animal Models :

- Mechanistic Insights :

Case Study 1: Treatment of Inflammatory Diseases

A clinical case study involving patients with rheumatoid arthritis showed that HEPMS supplementation led to improved clinical outcomes, with reduced joint swelling and pain scores after four weeks of treatment. Patients reported fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation, HEPMS administration resulted in decreased neuronal damage and improved cognitive function as assessed by behavioral tests. This suggests potential applications in neurodegenerative diseases characterized by chronic inflammation.

Propiedades

IUPAC Name |

[4-(2-hydroxyethyl)phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-14(11,12)13-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXAVUZTTMTGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629370 | |

| Record name | 4-(2-Hydroxyethyl)phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-38-4 | |

| Record name | 4-(2-Hydroxyethyl)phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.